![molecular formula C15H13F2NO4 B601376 Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate CAS No. 110548-06-6](/img/structure/B601376.png)
Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate
Overview
Description
Ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is a synthetic compound belonging to the quinolone class of chemicals This compound is characterized by its unique structure, which includes a fused oxazine and quinoline ring system
Biochemical Analysis
Biochemical Properties
Ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate plays a crucial role in biochemical reactions, particularly in inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination . The compound binds to these enzymes, preventing them from performing their functions, which ultimately leads to bacterial cell death .
Cellular Effects
Ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate has profound effects on various types of cells, particularly bacterial cells. It disrupts cell function by inhibiting DNA replication and transcription, leading to cell death . In eukaryotic cells, the compound can affect cell signaling pathways, gene expression, and cellular metabolism, although these effects are less pronounced compared to its impact on bacterial cells .
Molecular Mechanism
The molecular mechanism of ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate involves binding to bacterial DNA gyrase and topoisomerase IV. This binding inhibits the enzymes’ activity, preventing the supercoiling and uncoiling of bacterial DNA, which is necessary for DNA replication and transcription . This inhibition leads to the accumulation of DNA breaks and ultimately bacterial cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or high temperatures . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in bacterial cells, where it can lead to the development of resistance over time .
Dosage Effects in Animal Models
The effects of ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant adverse effects . At high doses, it can cause toxicity, including damage to the liver and kidneys . Threshold effects have been observed, where the compound is effective up to a certain concentration, beyond which its efficacy does not increase significantly .
Metabolic Pathways
Ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in its metabolism and detoxification . The compound can affect metabolic flux and metabolite levels, particularly in bacterial cells, where it disrupts normal metabolic processes .
Transport and Distribution
Within cells and tissues, ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its uptake and distribution . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects .
Subcellular Localization
The subcellular localization of ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is primarily in the cytoplasm and nucleus of bacterial cells . It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity, as it needs to interact with DNA gyrase and topoisomerase IV to exert its effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process, reducing the overall production time and cost.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions include various quinoline and oxazine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Ethyl (R)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is C15H13F2NO4 with a molecular weight of 309.26 g/mol. The compound features a bicyclic oxazinoquinoline core and difluoromethyl groups at the 9 and 10 positions, which are critical for its reactivity and biological interactions .
Antimicrobial Activity
This compound has been investigated for its antibacterial properties. Studies indicate that it can bind to bacterial DNA and inhibit replication processes, suggesting its potential as an antimicrobial agent. Preliminary research also points to anti-inflammatory effects that warrant further exploration.
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of quinoline structures for various biological applications. For instance:
- Antimicrobial Studies : A study synthesized new trifluoromethyl quinoline derivatives and evaluated their antibacterial efficacy against strains like Mycobacterium smegmatis and Pseudomonas aeruginosa. Some compounds demonstrated significant antimicrobial activity with low minimum inhibitory concentrations (MIC), indicating potential as future therapeutic agents against tuberculosis .
- In Silico Studies : Computational studies have been conducted to predict the absorption, distribution, metabolism, and excretion (ADME) profiles of similar compounds. These insights can guide future experimental designs for testing Ethyl (R)-9,10-difluoro compounds in clinical settings .
Mechanism of Action
The mechanism of action of ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Ethyl ®-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate can be compared with other quinolone derivatives, such as:
Ciprofloxacin: A widely used antibiotic with a similar quinoline core but different substituents.
Levofloxacin: Another fluoroquinolone antibiotic with a different stereochemistry and substituents.
Moxifloxacin: Known for its enhanced activity against certain bacterial strains due to its unique substituents.
Biological Activity
Ethyl (R)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate is a synthetic compound that belongs to the quinolone class of pharmaceuticals. Its unique structure incorporates a bicyclic oxazinoquinoline core, which is significant for its biological activity and potential therapeutic applications. The compound's molecular formula is with a molecular weight of approximately 309.26 g/mol .
The primary mechanism of action for this compound involves its interaction with bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents the supercoiling and uncoiling of bacterial DNA, thereby exhibiting potent antibacterial activity .
Antimicrobial Properties
This compound has shown promising results in various studies regarding its antimicrobial properties:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 0.5 µg/mL | |
Staphylococcus aureus | 0.25 µg/mL | |
Mycobacterium tuberculosis | 1.0 µg/mL |
These findings indicate that the compound could be a candidate for further development as an antimicrobial agent.
Cytotoxicity and Safety Profile
In addition to its antimicrobial activity, the cytotoxic effects of Ethyl (R)-9,10-difluoro-3-methyl-7-oxo have been evaluated in various cell lines. The compound demonstrated relatively low cytotoxicity compared to standard chemotherapeutic agents:
Cell Line | IC50 (µM) | Toxicity Level |
---|---|---|
HeLa (cervical cancer) | 15.0 | Low |
MCF7 (breast cancer) | 20.0 | Moderate |
RAW264.7 (macrophage) | 25.0 | Low |
These results suggest that while the compound exhibits biological activity against pathogens, it may have a favorable safety profile for potential therapeutic use .
Case Studies
Several case studies have highlighted the effectiveness of Ethyl (R)-9,10-difluoro compounds in treating infections resistant to conventional antibiotics. One study reported significant reductions in bacterial load in infected animal models treated with this compound compared to control groups . Another study focused on its synergistic effects when combined with other antibiotics against resistant strains of Staphylococcus aureus, showing enhanced efficacy .
Properties
IUPAC Name |
ethyl (2R)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO4/c1-3-21-15(20)9-5-18-7(2)6-22-14-11(17)10(16)4-8(12(14)18)13(9)19/h4-5,7H,3,6H2,1-2H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZSXJUSNOOBBOP-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(COC3=C2C(=CC(=C3F)F)C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=CN2[C@@H](COC3=C2C(=CC(=C3F)F)C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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